

Application Notes and Protocols for Cell-Based Assays of Ela-32 Activity

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Compound of Interest

Compound Name: *Ela-32(human) tfa*

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Introduction

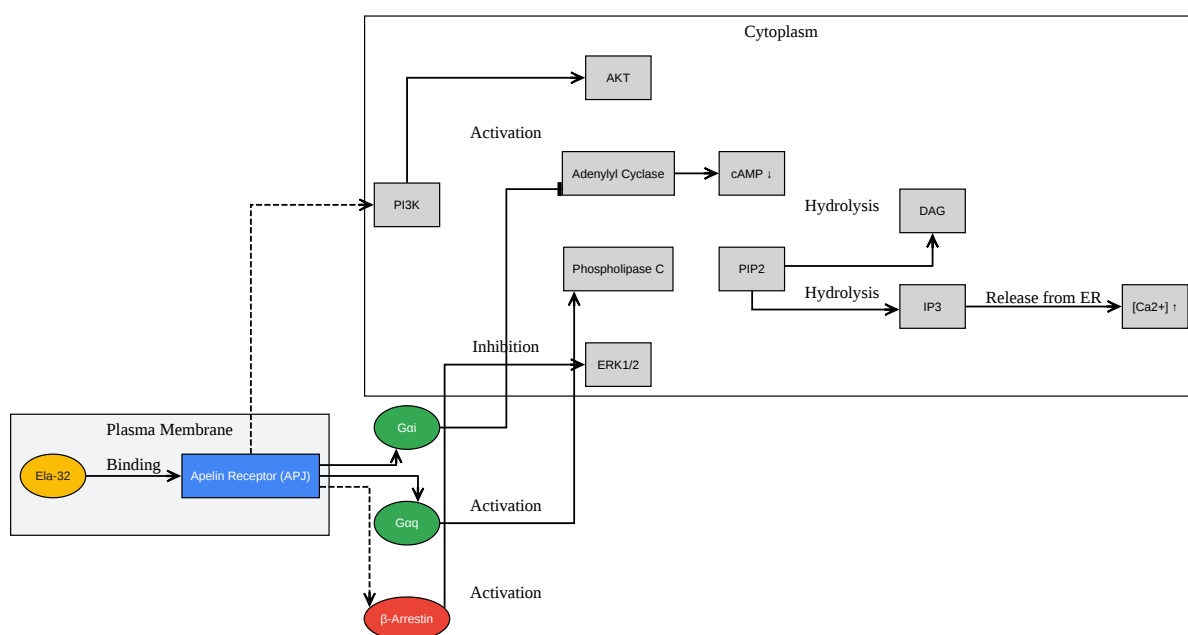
Ela-32, also known as ELABELA (ELA) or Toddler, is a recently identified peptide hormone that serves as a crucial endogenous ligand for the apelin receptor (APJ), a G-protein coupled receptor (GPCR).^{[1][2][3][4]} The Ela-32/APJ signaling system is involved in a variety of physiological processes, including cardiovascular development and function, fluid homeostasis, and angiogenesis.^{[2][5][6]} Dysregulation of this pathway has been implicated in conditions such as pulmonary arterial hypertension and preeclampsia.^{[1][7]} Consequently, the development of robust cell-based assays to screen for modulators of Ela-32 activity is of significant interest for both basic research and therapeutic drug discovery.

These application notes provide detailed protocols for several key cell-based assays designed to quantify the activity of Ela-32 and to identify and characterize novel agonists or antagonists of the apelin receptor.

Signaling Pathways of Ela-32/APJ

Upon binding of Ela-32 to the apelin receptor, several downstream signaling cascades can be initiated. The specific pathway activated can be cell-type dependent and is often influenced by the G-protein subtype to which the receptor is coupled. The primary signaling pathways include:

- G α i-mediated signaling: Activation of the inhibitory G-protein, G α i, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]
- G α q-mediated signaling: Coupling to G α q activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores.[8]
- β -Arrestin Recruitment: Ligand binding can also promote the recruitment of β -arrestin proteins to the receptor, leading to receptor desensitization, internalization, and activation of G-protein independent signaling pathways, such as the ERK1/2 pathway.[9]
- PI3K/AKT Pathway: The Ela-32/APJ axis has been shown to activate the PI3K/AKT pathway, which is crucial for cell survival and proliferation.



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Figure 1: Simplified signaling pathways of the Ela-32/Apelin Receptor (APJ) axis.

Quantitative Data Summary

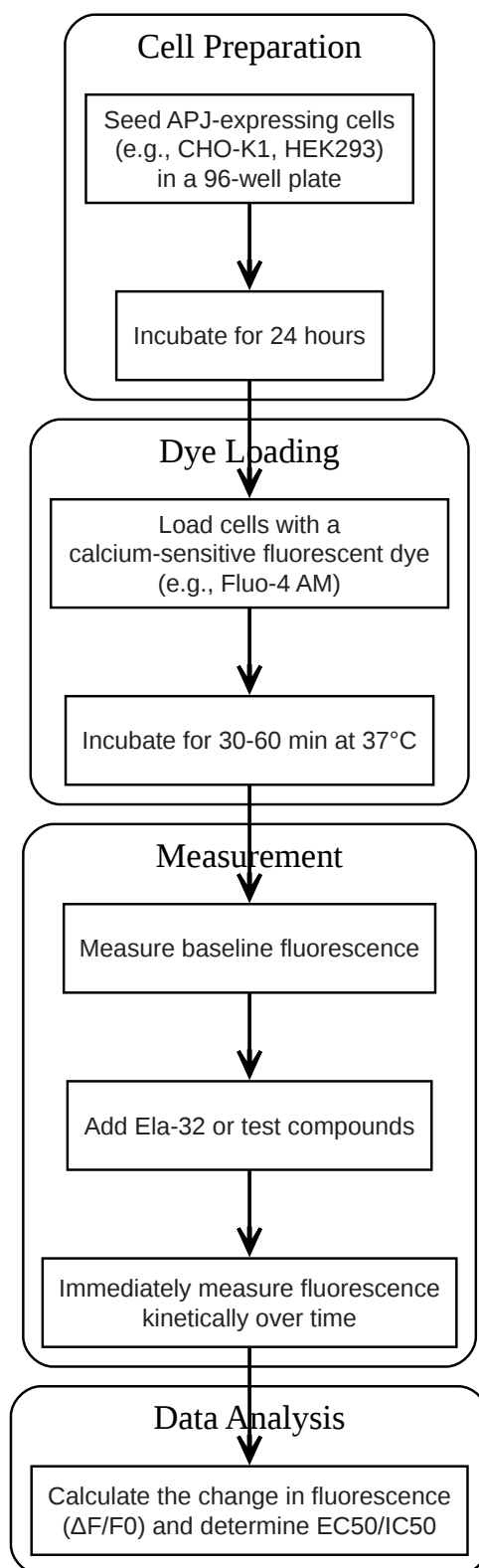
The following table summarizes key quantitative parameters for the interaction of Ela-32 with the apelin receptor and its downstream signaling, as reported in the literature.

Parameter	Ligand	Value	Assay System	Reference
IC50	Ela-32 (human)	0.27 nM	Competitive Binding Assay	, [10]
Kd	Ela-32 (human)	0.51 nM	Radioligand Binding Assay	, [10]
EC50 (cAMP)	Apelin-13	0.37 nM	cAMP Assay	[10]
EC50 (β -arrestin 2)	Elabela-32	~2.2 nM (logEC50 = -7.66)	BRET Assay	[9]
EC50 (β -arrestin 2)	Elabela-21	~65.6 nM (logEC50 = -7.183)	BRET Assay	[9]

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a robust method for detecting G α q-coupled GPCR activation.



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Figure 2: Workflow for the intracellular calcium mobilization assay.

Materials:

- CHO-K1 or HEK293 cells stably expressing the human apelin receptor (APJ). For cells that do not endogenously couple to Gαq, co-expression with a promiscuous G-protein such as Gα16 may be necessary.[8]
- Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and antibiotics.
- 96-well, black-walled, clear-bottom cell culture plates.
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Pluronic F-127.
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Ela-32 peptide.
- Fluorescence plate reader with kinetic reading capabilities and an injection module.

Protocol:

- Cell Plating: Seed the APJ-expressing cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.
- Dye Loading: Prepare the Fluo-4 AM loading solution in assay buffer according to the manufacturer's instructions. A final concentration of 1-5 μM Fluo-4 AM with 0.02% Pluronic F-127 is typical.
- Remove the culture medium from the cells and add the dye loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
- Assay: After incubation, wash the cells gently with assay buffer to remove excess dye.
- Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).

- Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) kinetically.
- Record a baseline fluorescence reading for 10-20 seconds.
- Using the instrument's injector, add varying concentrations of Ela-32 or test compounds to the wells.
- Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
- Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence after stimulation (F) to the baseline fluorescence (F₀). Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity resulting from G α i activation.

Materials:

- HEK293 or CHO cells stably expressing the apelin receptor.
- Cell culture medium and plates as described above.
- Forskolin.
- cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
- Stimulation buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases).
- Ela-32 peptide.

Protocol:

- Cell Plating: Seed APJ-expressing cells into a 96-well or 384-well plate and incubate for 24 hours.

- Assay: On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a fixed concentration of forskolin (to stimulate cAMP production) and varying concentrations of Ela-32 or test compounds. A typical forskolin concentration is 1-10 μ M.
- Incubate the plate at room temperature or 37°C for 15-30 minutes.
- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's protocol.
- Data Analysis: The inhibitory effect of Ela-32 is observed as a decrease in the forskolin-stimulated cAMP levels. Plot the percentage of inhibition against the logarithm of the agonist concentration to determine the IC₅₀ value.

β -Arrestin Recruitment Assay

This assay measures the interaction between the activated apelin receptor and β -arrestin. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.

Materials:

- HEK293 cells co-transfected with constructs for APJ fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β -arrestin-2 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
- Cell culture medium and plates.
- BRET substrate (e.g., coelenterazine h).
- Assay buffer.
- Ela-32 peptide.
- Luminometer capable of measuring dual-wavelength emissions.

Protocol:

- Cell Plating: Seed the co-transfected cells into a 96-well, white-walled, clear-bottom plate and incubate for 24-48 hours.
- Assay: On the day of the assay, remove the culture medium and replace it with assay buffer.
- Add varying concentrations of Ela-32 or test compounds to the wells and incubate at 37°C for 15-30 minutes.
- Add the BRET substrate to each well.
- Measurement: Immediately measure the luminescence at the two wavelengths corresponding to the BRET donor and acceptor (e.g., ~475 nm for Rluc and ~530 nm for YFP).
- Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase in the BRET ratio indicates ligand-induced recruitment of β -arrestin to the receptor. Plot the BRET ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[9]

Conclusion

The cell-based assays described provide a comprehensive toolkit for investigating the activity of Ela-32 at the apelin receptor. The choice of assay will depend on the specific research question, such as screening for novel ligands, characterizing signaling bias, or elucidating the mechanism of action of known compounds. These protocols can be adapted for high-throughput screening formats to facilitate the discovery of new therapeutics targeting the Ela-32/APJ pathway.

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